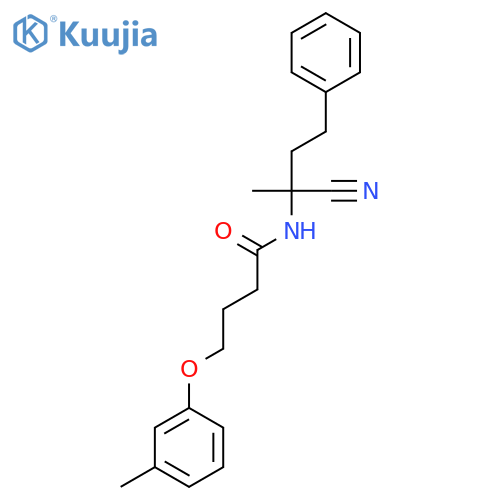Cas no 1424552-68-0 (N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide)

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide 化学的及び物理的性質
名前と識別子
-
- Z1174970638
- N-(2-cyano-4-phenylbutan-2-yl)-4-(3-methylphenoxy)butanamide
- N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide
- 1424552-68-0
- EN300-26684670
- AKOS033136898
-
- インチ: 1S/C22H26N2O2/c1-18-8-6-11-20(16-18)26-15-7-12-21(25)24-22(2,17-23)14-13-19-9-4-3-5-10-19/h3-6,8-11,16H,7,12-15H2,1-2H3,(H,24,25)
- InChIKey: IBUZVINSUNLJFR-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C)C=1)CCCC(NC(C#N)(C)CCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 350.199428076g/mol
- どういたいしつりょう: 350.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26684670-0.05g |
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide |
1424552-68-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamideに関する追加情報
Introduction to N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide and Its Applications in Modern Chemical Biology
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide (CAS No. 1424552-68-0) is a specialized compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This amide derivative, characterized by its complex aliphatic and aromatic substituents, represents a fascinating subject of study for researchers exploring novel pharmacophores and mechanisms of action.
The molecular structure of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide incorporates several key functional groups that contribute to its biological activity. The 1-cyano-1-methyl-3-phenylpropyl side chain introduces a cyano group, which is known for its ability to modulate enzyme activity and interact with biological targets, while the phenyl ring provides additional spatial and electronic properties that can influence binding affinity. The presence of the 4-(3-methylphenoxy)butanamide moiety further enhances the compound's potential by introducing a phenoxy group, which is frequently found in bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions.
In recent years, there has been a growing interest in amide-based compounds for their role in drug development. Amides are versatile structural units that can be modified to achieve specific biological effects, making them valuable scaffolds for medicinal chemistry. The compound N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide, with its intricate architecture, offers a promising platform for designing molecules with enhanced pharmacological properties.
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group necessitates careful handling to prevent decomposition, while the formation of the amide bond requires optimization to achieve the desired product integrity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this compound efficiently.
The biological evaluation of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide has revealed intriguing properties that warrant further investigation. Preclinical studies have suggested that this compound exhibits modulatory effects on various biological pathways, including those involved in inflammation and pain signaling. The interaction between the phenyl and phenoxy groups with target proteins appears to be critical for its observed activity, highlighting the importance of molecular structure in determining pharmacological outcomes.
The potential therapeutic applications of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide are vast. Researchers are exploring its efficacy in treating chronic inflammatory disorders, where its ability to interact with specific enzymes and receptors could provide relief without the side effects associated with traditional anti-inflammatory agents. Additionally, its structure suggests potential utility in developing novel analgesics, offering an alternative to existing pain management strategies.
The role of computational chemistry in understanding the behavior of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. By simulating these interactions, scientists can gain insights into the mechanisms of action and optimize the structure for improved efficacy and selectivity. This approach has accelerated the drug discovery process significantly, allowing for rapid screening of potential candidates.
The future prospects for N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide, as well as similar amide derivatives, are promising. As our understanding of biological systems continues to evolve, so does our ability to design molecules that precisely target disease-causing pathways. The integration of synthetic chemistry with computational biology and pharmacology will undoubtedly lead to breakthroughs in treating complex diseases more effectively.
In conclusion, N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide strong>, with its CAS No. 1424552-68-0, represents a significant advancement in chemical biology research. Its unique structural features and promising biological activities make it a valuable compound for further exploration in drug development. As research progresses, we can expect to see more innovative applications emerging from this class of molecules.
1424552-68-0 (N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide) 関連製品
- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 1207017-29-5(N-butyl-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)
- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)




